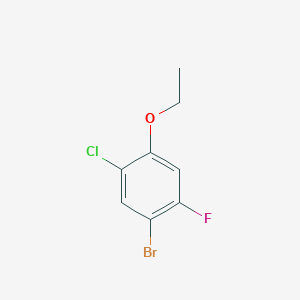

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Description

Properties

IUPAC Name |

1-bromo-5-chloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMHEIUIPPRKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 1865026-41-0).[1] As a highly substituted halogenated aromatic ether, this compound presents unique characteristics relevant to its potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data in published literature, this guide synthesizes predicted properties based on structure-activity relationships with analogous compounds, alongside detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented to ensure scientific integrity and provide researchers with a robust framework for characterization.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and an ethoxy group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a potentially valuable intermediate in organic synthesis. The strategic placement of halogens offers multiple reactive sites for cross-coupling reactions, while the ethoxy group influences the molecule's electronic nature and solubility.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1865026-41-0[1]

-

Molecular Formula: C₈H₇BrClFO

Predicted Physicochemical Properties

The properties listed below are estimated based on the analysis of structurally related compounds. Empirical verification is essential and the protocols for these determinations are provided in Section 4.

| Property | Predicted Value | Rationale & Comparative Insights |

| Molecular Weight | 253.49 g/mol | Calculated from the molecular formula (C₈H₇BrClFO). |

| Physical State | White to off-white crystalline solid | Similar polysubstituted halogenated benzenes, such as 1-bromo-4-chloro-2-fluoro-5-methoxy-benzene (a solid with a melting point of 72-76 °C), are solids at room temperature.[2][3] The additional methylene group in the ethoxy chain compared to a methoxy group is unlikely to change the physical state from solid to liquid. |

| Melting Point | 65 - 85 °C | This is an estimated range. The melting point is influenced by crystal lattice packing, which is difficult to predict. For comparison, 1-bromo-4-chlorobenzene has a melting point of 67°C.[4] The additional fluorine and ethoxy substituents will alter this value. |

| Boiling Point | > 250 °C (at atmospheric pressure) | Halogenated aromatic compounds have relatively high boiling points due to their molecular weight and intermolecular forces. For instance, the predicted boiling point for a related methoxy compound is 237.7±35.0 °C.[2] The ethoxy derivative would be expected to have a slightly higher boiling point. |

| Solubility | Insoluble in water; Soluble in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate). | The principle of "like dissolves like" governs solubility. The large, non-polar halogenated benzene ring dominates the molecule's character, making it hydrophobic. It is expected to be soluble in common organic solvents used for synthesis and chromatography.[2][5] |

| pKa | Not applicable | The molecule does not possess readily ionizable protons and is not considered acidic or basic. |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of a synthesized compound. The following are predicted spectral characteristics for this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons). Chemical shifts for protons on a carbon adjacent to an ether oxygen are typically in the 3.4-4.5 ppm range.[6]

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms bonded to the electronegative halogens and the oxygen atom will be shifted downfield. Carbons adjacent to an ether oxygen typically absorb in the 50-80 ppm range.[6]

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by C-O-C stretching vibrations typical for aryl alkyl ethers, which show strong absorbances around 1050 and 1250 cm⁻¹.[6][7] Additionally, C-X (Carbon-Halogen) stretching vibrations will be present at lower wavenumbers. The exact position of C-X stretches decreases with increasing halogen mass (C-F > C-Cl > C-Br).[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex isotopic pattern will be observed for the molecular ion. This will include a prominent M+2 peak and a smaller M+4 peak, which is a definitive signature for a compound containing both one bromine and one chlorine atom.[9][10]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically 0.5-1.0°C). Impurities depress and broaden the melting range.[1] This protocol uses a capillary method, which is standard in organic chemistry labs.

Methodology: Thiele Tube Method

-

Sample Preparation:

-

Place a small amount of the dry crystalline compound on a clean watch glass.

-

Grind the compound into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[11]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary should be level with the thermometer bulb.

-

Clamp a Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so that the oil level is above the top of the side-arm loop.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil but the open end of the capillary is above the oil surface.[12]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner.[12] The design of the tube promotes convection currents, ensuring uniform heating.

-

For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range.

-

Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2°C per minute) as you approach the approximate melting point.[1]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Solubility is determined by observing whether a compound forms a homogeneous solution with a solvent. The "like dissolves like" rule is a guiding principle, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Methodology: Small-Scale Solubility Test

-

Preparation:

-

Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane).

-

Add approximately 20-30 mg of the compound to each test tube.

-

-

Procedure:

-

Classification:

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Data Recording:

-

Record the results for each solvent in a structured table.

-

For a more quantitative measure, one can determine the mass of solute that dissolves in a specific volume of solvent until saturation is reached.

-

Caption: Workflow for Solubility Classification.

Safety and Handling

Directive: As a halogenated aromatic hydrocarbon, this compound must be handled with appropriate caution. Data from related compounds suggest potential hazards.

-

General Hazards: Halogenated aromatic compounds can be irritants to the eyes, skin, and respiratory system.[14][15][16] Some are associated with potential liver and central nervous system effects with prolonged or high-level exposure.[14][17] Many are also toxic to aquatic life.[18]

-

GHS Classification (Predicted): Based on similar structures like bromochlorobenzenes, the compound may be classified as:

Recommended Handling Procedures:

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station.[17]

-

Inhalation: Move to fresh air.

-

In all cases of significant exposure, seek medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste. Do not release into the environment.

Conclusion

This compound is a compound with significant potential for synthetic applications, yet it remains largely uncharacterized in scientific literature. This guide provides a foundational set of predicted physicochemical and spectroscopic properties derived from established chemical principles and analysis of analogous structures. More importantly, it offers detailed, actionable protocols for researchers to empirically determine these properties. Adherence to the described safety and handling procedures is paramount to ensure safe laboratory practice. The experimental verification of the data presented herein will be a valuable contribution to the chemical science community.

References

- Melting point determin

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- ChemBK. (n.d.). Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-.

- Chemical Synthesis. (2026, January 17).

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds?. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Chemistry LibreTexts. (2022, May 5). 6.

- Experimental No. (2) Boiling Point. (2021, July 16).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- SSERC. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).

- PubChem. (n.d.). 1-Bromo-3-chlorobenzene.

- SciTech Connect. (1994, October 1).

- SD Fine-Chem. (n.d.). 4 bromochlorobenzene.

- Braun Research Group. (n.d.).

- PubChem. (n.d.). p-Bromochlorobenzene.

- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 9).

- PSFC. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- PubMed Central (PMC). (2023, November 2).

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum.

- Semantic Scholar. (n.d.). 3D-QSAR Based on Quantum-Chemical Molecular Fields: Toward an Improved Description of Halogen Interactions.

- Spectroscopy Online. (2023, September 1).

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.

- An introduction to Mass Spectrometry and its applic

- ChemRxiv. (n.d.).

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.

- Carl ROTH. (n.d.).

- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.

- Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.

- AOBChem USA. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-ethoxybenzene.

- YouTube. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule.

- ResearchGate. (2025, August 9).

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- ScienceDirect. (n.d.). Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment.

- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.

- ResearchGate. (2015, July 13). (PDF)

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- BLDpharm. (n.d.). 1865026-41-0|this compound.

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. agilent.com [agilent.com]

- 5. chem.ws [chem.ws]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. iloencyclopaedia.org [iloencyclopaedia.org]

- 15. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0), a unique polysubstituted aromatic compound. Due to its recent emergence, this molecule is not extensively documented in public literature. This document, therefore, synthesizes information from analogous structures and foundational chemical principles to provide a robust resource for researchers in organic synthesis and medicinal chemistry. We will delve into its structural features, a plausible synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols.

Molecular Overview and Physicochemical Properties

This compound is a highly functionalized benzene derivative. Its structure is characterized by the presence of four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and an ethoxy group. This unique substitution pattern offers a versatile scaffold for further chemical modifications and imparts specific electronic and steric properties that are of significant interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1865026-41-0 | Vendor Information |

| Molecular Formula | C₈H₇BrClFO | Vendor Information |

| Molecular Weight | 253.50 g/mol | Vendor Information |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water (predicted) | Inferred from structural features |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Strategic Synthesis Approach

While a specific, validated synthesis for this compound is not publicly available, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and analogous transformations found in patent literature for similar structures.[1][2][3] The proposed pathway leverages common reactions such as electrophilic aromatic substitution and etherification.

Sources

- 1. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

Molecular structure and conformation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional structure and conformational dynamics of a molecule are fundamental to its function, governing its interactions with biological targets and its material properties. This guide presents a comprehensive framework for the structural and conformational elucidation of this compound, a polysubstituted aromatic compound with potential applications as a scaffold in medicinal chemistry and materials science. By integrating state-of-the-art computational modeling with rigorous experimental validation, we provide a self-validating workflow designed to deliver a high-fidelity understanding of the molecule's behavior. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that researchers can not only replicate the methodology but also adapt it to novel chemical entities.

Introduction: The Imperative of Structural Precision

This compound represents a class of highly functionalized aromatic rings that are of significant interest in drug discovery. The specific arrangement of its substituents—a bulky bromo group, an electronegative fluoro group ortho to a chloro atom, and a flexible ethoxy chain—creates a complex electronic and steric environment. Understanding the preferred orientation of the ethoxy group and the planarity of the benzene ring is critical, as these factors dictate the molecule's shape, dipole moment, and ability to engage in intermolecular interactions such as hydrogen bonding or π-stacking.

Part I: In Silico Prediction of Conformational Landscape

The initial phase of analysis involves computational chemistry to map the potential energy surface of the molecule and identify low-energy, stable conformations. This theoretical approach is cost-effective and provides a foundational hypothesis that guides subsequent experimental work.

The Rationale for a Hierarchical Computational Approach

A multi-tiered computational strategy is employed for efficiency and accuracy. We begin with a rapid, broad search using Molecular Mechanics (MM), which is well-suited for exploring a vast conformational space. The most promising candidates from this search are then subjected to a much more accurate, but computationally expensive, Quantum Mechanics (QM) analysis based on Density Functional Theory (DFT).

Experimental Protocol: Computational Workflow

-

Initial 3D Structure Generation : The molecule is first built using a molecular editor such as Avogadro or ChemDraw, and a preliminary geometry optimization is performed.

-

Molecular Mechanics (MM) Conformational Search :

-

Objective : To identify all sterically plausible conformers.

-

Method : A systematic search is conducted by rotating the two key dihedral angles: τ1 (C3-C4-O-C_ethyl) and τ2 (C4-O-C_ethyl-C_methyl).

-

Force Field : The Merck Molecular Force Field (MMFF94) is recommended for its excellent parameterization for a wide range of organic molecules.

-

Outcome : A list of unique conformers and their relative steric energies is generated.

-

-

Quantum Mechanics (QM) Geometry Optimization :

-

Objective : To obtain highly accurate geometries and relative energies for the most stable conformers identified in the MM search.

-

Method : Density Functional Theory (DFT) is the method of choice, offering a favorable balance of accuracy and computational cost. The B3LYP functional, which incorporates a portion of exact exchange from Hartree-Fock theory, is a robust starting point.

-

Basis Set : The 6-311+G(d,p) basis set is selected. The '+' indicates the inclusion of diffuse functions to accurately describe lone pairs and anions, while the '(d,p)' denotes the addition of polarization functions to allow for non-spherical electron density distribution, which is crucial for capturing the subtle electronic effects of the halogens and oxygen.

-

-

Frequency Analysis : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Prediction of NMR Parameters : Using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, we can predict the ¹H and ¹³C NMR chemical shifts for each stable conformer. This is a critical step for direct comparison with experimental data.

Predicted Conformational Minima

The computational analysis is expected to reveal two primary low-energy conformers, differing mainly in the orientation of the ethoxy group relative to the benzene ring.

| Conformer | Key Dihedral Angle (τ1: C3-C4-O-C_ethyl) | Relative Energy (kcal/mol) | Key Feature |

| A | ~90° | 0.00 (Global Minimum) | The ethoxy group is roughly perpendicular to the plane of the benzene ring. |

| B | ~0° or ~180° | > 2.0 | The ethoxy group is coplanar with the benzene ring. |

Table 1: Predicted low-energy conformers of this compound based on DFT calculations.

The perpendicular conformation (Conformer A) is predicted to be the global minimum due to steric hindrance. A coplanar arrangement (Conformer B) would force the ethyl group into close proximity with the bulky chlorine atom at the C5 position, inducing significant van der Waals strain.

Visualization of the Computational Workflow

Caption: Workflow for the computational prediction of molecular structure.

Part II: Experimental Characterization and Validation

With a set of theoretical predictions in hand, the next phase focuses on the synthesis and rigorous experimental analysis of the compound to determine its actual structure and conformational preferences in solution.

Synthesis and Purification

A plausible synthetic route would involve the etherification of 4-bromo-2-chloro-5-fluorophenol with an ethylating agent like ethyl iodide or diethyl sulfate under Williamson ether synthesis conditions. Post-synthesis, the crude product must be purified to >99% purity, as impurities can significantly complicate spectroscopic analysis.

-

Purification : Flash column chromatography on silica gel is the standard method.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm purity. The melting point of the crystalline solid provides a classic indicator of purity.

Spectroscopic Elucidation

A suite of spectroscopic techniques is required to unambiguously determine the molecule's connectivity and conformational details in solution.

NMR is the most powerful tool for determining the structure of organic molecules in solution.

-

¹H and ¹³C NMR : These one-dimensional experiments confirm the presence of all expected proton and carbon environments. The chemical shifts are highly sensitive to the electronic environment and will be compared directly against the GIAO-predicted values from our computational model.

-

2D Correlation Spectroscopy (COSY, HSQC, HMBC) :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, confirming, for example, the connectivity within the ethyl group (-CH₂-CH₃).

-

HSQC (Heteronuclear Single Quantum Coherence) : Maps each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for confirming the overall scaffold, for instance, by showing a correlation from the ethoxy -CH₂- protons to the C4 carbon of the aromatic ring.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy :

-

Principle : NOE provides information about the spatial proximity of nuclei (< 5 Å), regardless of their bonding connectivity. This is the key experiment for validating the predicted conformation.

-

Protocol : A 2D NOESY (or ROESY for mid-sized molecules) experiment is performed.

-

Expected Result : Based on our predicted Conformer A (the perpendicular orientation), a distinct NOE correlation is expected between the protons of the ethoxy -CH₂- group and the proton on the C3 position of the benzene ring. Conversely, no significant NOE should be observed between the -CH₂- protons and the C5-chloro substituent side. Observing this specific spatial relationship would provide strong evidence that the perpendicular conformation dominates in solution.

-

Caption: Expected NOE between ethoxy and ring protons in the stable conformer.

-

High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement of the parent ion. The measured mass is compared to the calculated exact mass of the molecular formula (C₈H₇BrClFO) to unambiguously confirm its elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. Key expected peaks include C-O stretching for the ether, C-H stretching for the aromatic and aliphatic groups, and vibrations in the fingerprint region corresponding to the C-Halogen bonds.

X-ray Crystallography: The Definitive Solid-State Structure

If a high-quality single crystal of the compound can be grown (e.g., via slow evaporation from a suitable solvent), X-ray crystallography can provide the definitive, atomic-resolution 3D structure.

-

Significance : This technique provides precise bond lengths, bond angles, and dihedral angles, serving as the "gold standard" for structural validation.

-

Causality : The conformation observed in the crystal lattice represents a deep energy minimum. While the solution-state may feature a dynamic equilibrium of multiple conformers, the solid-state structure almost always corresponds to one of the lowest-energy conformers predicted by QM calculations. A successful crystal structure that matches the predicted Conformer A would provide unequivocal validation of the computational model.

Synthesis and Conclusion

The structural elucidation of this compound is achieved by a synergistic interplay between predictive modeling and empirical measurement. The computational workflow provides a clear hypothesis about the molecule's preferred conformation—one where the ethoxy group is oriented perpendicularly to the aromatic ring to minimize steric clash. This prediction is then rigorously tested using a suite of advanced spectroscopic techniques. The unambiguous assignment from 2D NMR, confirmation of through-space proximity via NOE, and absolute compositional verification by HRMS collectively build a self-consistent and trustworthy structural model. If obtainable, an X-ray crystal structure serves as the ultimate arbiter.

This integrated approach ensures a high-confidence assignment of the molecule's three-dimensional architecture, a critical prerequisite for understanding its potential role in drug-receptor binding, its reactivity, and its application in the rational design of new chemical entities.

References

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. Available at: [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. Available at: [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

Solubility of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated aromatic ether of interest in synthetic chemistry. In the absence of established public data, this document synthesizes theoretical principles with a robust, field-proven experimental methodology. We first dissect the molecular structure to predict solubility based on the "like dissolves like" principle. The core of this guide is a detailed, step-by-step protocol for the isothermal equilibrium shake-flask method, a gold standard for solubility determination. This is supplemented with guidance on analytical quantification, data validation, and safety. The methodologies described herein are designed to be self-validating, providing researchers with a reliable system for generating accurate and reproducible solubility data.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. By analyzing the structure of this compound, we can predict its behavior in various organic solvent classes based on the foundational principle of "like dissolves like," which states that substances with similar polarity and intermolecular forces tend to be mutually soluble.[1][2][3][4]

Molecular Structure Analysis

This compound possesses a complex polarity profile:

-

Nonpolar Core: The benzene ring forms a nonpolar, aromatic backbone.

-

Polar Functional Groups: The C-Br, C-Cl, and C-F bonds are all polar due to the high electronegativity of the halogen atoms, creating significant dipole moments.

-

Ethoxy Group (-OCH₂CH₃): The C-O-C ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

-

Overall Polarity: The asymmetrical arrangement of these polar groups results in a molecule with a notable overall dipole moment, classifying it as a moderately polar compound.

The primary intermolecular forces at play will be:

-

London Dispersion Forces: Dominant in interactions with nonpolar solvents, arising from the large, polarizable electron clouds of the aromatic ring and halogen atoms.

-

Dipole-Dipole Interactions: Key for solubility in polar solvents, where the permanent dipoles of the solute and solvent molecules align.

-

Hydrogen Bonding: The solute cannot donate hydrogen bonds but can act as a hydrogen bond acceptor via the ethoxy group's oxygen, allowing for favorable interactions with protic solvents.

Predicted Solubility Across Solvent Classes

Based on the structure and the "like dissolves like" rule, we can forecast the solubility behavior as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While dispersion forces are present, they are unlikely to overcome the solute-solute interactions without the contribution of stronger dipole-dipole forces.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Solubility is predicted to be high . These solvents have strong permanent dipoles that can effectively solvate the polar regions of the target molecule, leading to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to high . These solvents offer both dipole-dipole interactions and hydrogen bonding, where the solvent acts as a donor to the solute's ethoxy oxygen.

The logical flow for selecting an appropriate solvent based on these principles is visualized below.

Caption: Conceptual diagram of solvent selection based on molecular properties.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[5][6] This protocol ensures that the solution has reached a true state of equilibrium, providing highly accurate and reproducible data.

Required Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, methanol, ethanol).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

Syringes and syringe filters (0.22 µm PTFE or equivalent chemically resistant membrane)

-

Volumetric flasks

-

Analytical instrument: HPLC-UV or UV-Vis Spectrophotometer

-

Step-by-Step Methodology

The experimental workflow is outlined below. Each step is critical for ensuring the integrity of the final measurement.

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol Details:

-

Preparation of Saturated Solutions (Self-Validation System):

-

For each solvent, place approximately 2 mL of the solvent into three separate vials (for triplicate analysis).

-

Add an excess amount of this compound to each vial. An "excess" means adding enough solid such that a visible amount remains undissolved after the equilibration period. This is the most crucial step for ensuring a truly saturated solution is achieved.[5]

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. A 72-hour period is recommended to ensure that even compounds with slow dissolution kinetics reach thermodynamic equilibrium.[6]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, which would artificially inflate the results, draw the supernatant into a syringe and pass it through a 0.22 µm chemically resistant syringe filter into a clean analysis vial.[7] Causality: This filtration step is critical because even microscopic, undissolved particles will be measured by the analytical instrument, leading to an overestimation of solubility.

-

-

Quantification via HPLC-UV:

-

Calibration: Prepare a series of standard solutions of the solute in a suitable solvent (in which it is highly soluble, like acetonitrile) with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Run these standards on the HPLC-UV to generate a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Make a precise, quantitative dilution of the filtered saturated solution to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC-UV method.

-

-

Calculation and Data Reporting:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility using the formula:

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Calculate the mean and standard deviation for the triplicate measurements for each solvent. The results should be reported as mean ± standard deviation at the specified temperature.

-

Data Summary and Interpretation

The experimentally determined data should be compiled into a clear, structured format for easy comparison and interpretation.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |

| Hexane | Nonpolar | Low | [To be determined] |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | [To be determined] |

| Dichloromethane | Polar Aprotic | High | [To be determined] |

| Tetrahydrofuran | Polar Aprotic | High | [To be determined] |

| Ethyl Acetate | Polar Aprotic | High | [To be determined] |

| Acetone | Polar Aprotic | High | [To be determined] |

| Methanol | Polar Protic | Moderate to High | [To be determined] |

| Ethanol | Polar Protic | Moderate to High | [To be determined] |

Safety and Handling Precautions

-

Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a combustible liquid.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Keep away from open flames and hot surfaces.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide establishes a robust scientific framework for assessing the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous, validated experimental protocol, researchers can confidently generate the precise solubility data essential for applications in process chemistry, formulation development, and reaction optimization. The emphasis on controlled, equilibrium conditions ensures that the resulting data is both accurate and of high scientific integrity.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Halogenated Ethers : Physical & Chemical Properties. Retrieved from [Link]

-

Stellman, J. M. (Ed.). (2011). Halogenated Ethers : Physical & chemical properties. In Encyclopaedia of Occupational Health and Safety. International Labor Organization. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers. Retrieved from [Link]

-

University of Arizona. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. Retrieved from [Link]

-

PubMed Central - NIH. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. nanopartikel.info [nanopartikel.info]

A Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene: A Versatile Aryl Halide Building Block

Abstract

This whitepaper presents a comprehensive technical guide on a proposed synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a documented "first synthesis" is not publicly available, this guide leverages established, robust chemical transformations to propose a logical and efficient synthetic pathway. The narrative emphasizes the rationale behind strategic decisions in the synthetic design, offering field-proven insights for researchers, chemists, and drug development professionals. All protocols are designed as self-validating systems, grounded in authoritative chemical literature.

Introduction and Strategic Importance

The unique substitution pattern of this compound—featuring three distinct halogen atoms (F, Cl, Br) and an ethoxy group—marks it as a highly valuable and versatile synthetic intermediate. The differential reactivity of the halogens allows for selective, sequential functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine and ethoxy groups modulate the electronic properties and lipophilicity of the molecule. These features are highly desirable in the design of novel pharmaceuticals, where precise structural modifications are crucial for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target binding affinity.[1]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is key to designing a feasible and efficient synthesis. The primary challenge is the regioselective installation of five different substituents onto a benzene ring. Our strategy prioritizes the use of a commercially available, highly substituted starting material to minimize the number of synthetic steps and potential isomeric impurities.

The ethoxy group is identified as a late-stage addition via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, as these are typically high-yielding and reliable reactions.[2] The core of our retrosynthesis focuses on the regioselective halogenation of a suitable precursor.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a robust four-step sequence starting from the commercially available 2-Chloro-5-fluoro-1-nitrobenzene.

Caption: Proposed four-step synthetic workflow.

Step 1: Reduction of 2-Chloro-5-fluoro-1-nitrobenzene

-

Objective: To reduce the nitro group to an amine, yielding 2-Chloro-5-fluoroaniline.

-

Rationale: The reduction of a nitro group is a fundamental transformation. Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol is selected as it is a classic, high-yielding method that is tolerant of aryl halides. The reaction proceeds under reflux conditions and is typically clean, with simple work-up procedures to remove tin salts.

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

-

Objective: To convert the aniline intermediate into a phenol.

-

Rationale: The Sandmeyer reaction provides a reliable method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. By forming the diazonium salt with sodium nitrite (NaNO2) in an acidic medium (H2SO4) at low temperatures (0°C) and subsequently heating in water, the diazonium group is replaced by a hydroxyl group to form 2-Chloro-5-fluorophenol.

Step 3: Regioselective Bromination

-

Objective: To install a bromine atom at the C4 position, yielding 4-Bromo-2-chloro-5-fluorophenol.

-

Rationale: The hydroxyl group is a strong activating and ortho, para-directing group. The para position relative to the hydroxyl group is vacant and sterically accessible, making it the most favorable site for electrophilic bromination. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is easier to handle than liquid bromine and often provides higher regioselectivity with fewer side products.

Step 4: Williamson Ether Synthesis

-

Objective: To introduce the ethoxy group, completing the synthesis.

-

Rationale: The Williamson ether synthesis is a classic and highly efficient method for forming ethers.[2] The phenolic proton is acidic and can be easily deprotonated by a mild base like potassium carbonate (K2CO3) to form a phenoxide. This nucleophilic phenoxide then displaces the iodide from iodoethane in an SN2 reaction to form the final product, this compound. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-fluoroaniline

-

To a 500 mL round-bottom flask, add 2-Chloro-5-fluoro-1-nitrobenzene (10.0 g, 57.0 mmol) and ethanol (200 mL).

-

Add Tin(II) chloride dihydrate (64.3 g, 285 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and slowly pour it over crushed ice (300 g).

-

Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Chloro-5-fluorophenol

-

In a 250 mL beaker, dissolve 2-Chloro-5-fluoroaniline (7.0 g, 48.1 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (50 mL). Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (3.65 g, 52.9 mmol) in water (20 mL) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, bring 100 mL of water to a boil and add the diazonium salt solution portion-wise to the boiling water.

-

After the addition is complete, continue heating for 15 minutes.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify via column chromatography.

Protocol 3: Synthesis of 4-Bromo-2-chloro-5-fluorophenol

-

Dissolve 2-Chloro-5-fluorophenol (5.0 g, 34.1 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask.

-

Add N-Bromosuccinimide (6.37 g, 35.8 mmol) portion-wise over 15 minutes at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Protocol 4: Synthesis of this compound

-

To a solution of 4-Bromo-2-chloro-5-fluorophenol (6.0 g, 26.6 mmol) in DMF (80 mL), add potassium carbonate (7.35 g, 53.2 mmol).

-

Add iodoethane (3.2 mL, 39.9 mmol) to the suspension.

-

Heat the reaction mixture to 60°C and stir for 5 hours.

-

Cool to room temperature and pour the mixture into water (250 mL).

-

Extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (3 x 75 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure target compound.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Expected Yield |

| 1 | Nitro Reduction | SnCl2·2H2O | Ethanol | >90% |

| 2 | Diazotization/Hydrolysis | NaNO2, H2SO4 | Water | 60-70% |

| 3 | Bromination | N-Bromosuccinimide | Acetonitrile | >85% |

| 4 | Ether Synthesis | Iodoethane, K2CO3 | DMF | >80% |

Conclusion

This guide outlines a logical and robust synthetic route to this compound, a compound of interest for further chemical exploration. By employing a series of well-established and high-yielding reactions, this pathway provides a reliable method for accessing this versatile building block. The strategic use of a commercially available starting material and regioselective transformations ensures an efficient and practical synthesis suitable for laboratory-scale production. The principles and protocols detailed herein are grounded in the extensive literature of synthetic organic chemistry and provide a solid foundation for researchers in the field.

References

-

AA Blocks. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. Retrieved from [Link]

- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. (n.d.). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Retrieved from [Link]

-

PMC NIH. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Retrieved from [Link]

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Introduction

In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel materials and therapeutics. Polysubstituted aromatic compounds, in particular, serve as versatile building blocks, offering a tunable platform for investigating structure-activity relationships. This guide focuses on a promising yet underexplored entity: 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene . While specific data on this compound is not widely available, its structural motifs—a halogenated benzene ring with an ethoxy group—suggest significant potential, particularly as an intermediate in the synthesis of complex organic molecules. This document will provide a comprehensive overview of its potential research applications, inferred from the chemistry of analogous structures, and will propose detailed avenues for its synthesis and utilization in drug discovery and materials science.

Physicochemical Properties and Structural Analysis

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C8H7BrClFO | Based on the IUPAC name. |

| Molecular Weight | ~265.5 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Polysubstituted benzenes are often crystalline solids. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | The nonpolar aromatic ring and ethoxy group suggest organic solvent solubility. |

| Reactivity | The molecule possesses multiple reactive sites: the bromine and chlorine atoms are susceptible to cross-coupling and nucleophilic substitution reactions, respectively. The fluorine atom and ethoxy group influence the electronic properties of the aromatic ring. | The diverse halogenation provides orthogonal reactivity. |

Proposed Synthetic Routes

The synthesis of this compound is not explicitly described in the literature. However, by adapting known procedures for structurally similar compounds, such as the intermediates for the antidiabetic drug dapagliflozin, a plausible synthetic pathway can be devised[3][4][5][6][7]. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Proposed Synthesis Protocol:

-

Nitration and Halogenation (Hypothetical Starting Material): The synthesis would likely commence from a commercially available di-substituted benzene. A series of electrophilic aromatic substitution reactions, such as nitration followed by selective halogenation (bromination and chlorination), would be required to install the substituents in the desired orientation. The directing effects of the existing groups on the benzene ring will be critical in devising the correct sequence of these reactions.

-

Reduction of the Nitro Group: The nitro group, often used as a directing group, can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Sandmeyer Reaction to Introduce Bromine: The resulting aniline can be converted to the corresponding diazonium salt, which can then be treated with a copper(I) bromide solution to install the bromine atom. This is a classic and reliable method for introducing halogens onto an aromatic ring[8].

-

Introduction of the Ethoxy Group: The final step would involve the etherification of a phenolic precursor. If the synthesis proceeds through a hydroxy-intermediate, a Williamson ether synthesis using ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate would yield the target compound.

Potential Research Areas and Applications

The unique arrangement of functional groups in this compound makes it a highly attractive scaffold for various research applications.

Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are prevalent in a wide array of pharmaceuticals, with chlorine-containing drugs being particularly common[9]. The halogens in this compound offer several advantages in drug design:

-

Modulation of Pharmacokinetic Properties: The lipophilicity of the molecule can be fine-tuned by the presence of halogens, which can improve membrane permeability and oral bioavailability.

-

Metabolic Blocking: The introduction of halogens at specific positions can block metabolic pathways, increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target[10].

Proposed Research Workflow:

Caption: Proposed workflow for generating a chemical library for drug discovery.

A key application of this molecule would be as a scaffold in the synthesis of novel bioactive compounds. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The chlorine atom, being less reactive in such reactions, could potentially be substituted via nucleophilic aromatic substitution under more forcing conditions, offering orthogonal reactivity[11].

Materials Science

The field of materials science is constantly seeking new organic molecules with unique electronic and self-assembly properties. The presence of multiple halogens in this compound opens up possibilities for its use in:

-

Crystal Engineering: The directional nature of halogen bonding can be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties[10].

-

Organic Electronics: Halogenated aromatic compounds can have interesting electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom, in particular, can lower the LUMO energy level of the molecule, which can be beneficial for electron transport.

Experimental Protocols

The following are detailed, hypothetical protocols for key reactions that could be performed on this compound, based on standard laboratory procedures for similar compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the feasibility of carbon-carbon bond formation at the bromine position.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (0.02 equivalents)

-

SPhos (0.04 equivalents)

-

Potassium phosphate (3 equivalents)

-

Toluene/Water (10:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in the toluene/water mixture and bubble with argon for 15 minutes.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To explore the formation of carbon-nitrogen bonds, a common transformation in medicinal chemistry.

Materials:

-

This compound (1 equivalent)

-

Primary or secondary amine (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents)

-

Xantphos (0.02 equivalents)

-

Sodium tert-butoxide (2 equivalents)

-

Toluene

Procedure:

-

To a flame-dried Schlenk flask, add sodium tert-butoxide.

-

Evacuate and backfill the flask with argon three times.

-

Add this compound, the amine, Pd2(dba)3, and Xantphos.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

Conclusion

This compound represents a promising, albeit currently underexplored, chemical entity with significant potential for a range of research applications. Its polysubstituted and multifunctional nature makes it an ideal candidate for the synthesis of novel compounds in medicinal chemistry and for the development of new materials. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for researchers to begin exploring the chemistry of this versatile building block. Further investigation into the reactivity and properties of this compound is highly encouraged and is expected to yield valuable insights and discoveries.

References

-

PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

AA Blocks. 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. [Link]

-

Jubie, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

Chemsrc. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. [Link]

-

Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]

-

Request PDF. Halogen Bonding I Impact on Materials Chemistry and Life Sciences Preface. [Link]

-

Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]

-

PubChem. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]

Sources

- 1. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Safety and handling precautions for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. As a complex halogenated aromatic ether, this compound requires meticulous handling to mitigate potential health risks in a research and development setting. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing structurally similar compounds. Analogues such as 1-Bromo-4-chloro-2-fluorobenzene and other halogenated benzenes are classified as hazardous, primarily causing skin, eye, and respiratory irritation.[1][2][3][4][5]

1.1. GHS Classification (Inferred)

Based on available data for similar chemical structures, this compound should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[6][7][8][9]:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Hazardous to the Aquatic Environment (Acute) | Category 1 (Assumed) | H400: Very toxic to aquatic life | |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Assumed) | H410: Very toxic to aquatic life with long lasting effects |

Causality : The presence of multiple halogen substituents on the benzene ring is known to cause irritation to biological tissues upon contact. The lipophilic nature of the aromatic ring facilitates absorption through the skin, while its potential volatility can lead to respiratory tract irritation. Halogenated organics are often persistent in the environment and exhibit toxicity to aquatic life.[10][11]

1.2. Risk Assessment in the Laboratory

The primary risks to personnel involve accidental exposure through:

-

Dermal Contact: Handling the solid or solutions without appropriate gloves.

-

Inhalation: Breathing in dust (if a solid) or vapors, particularly if heated.

-

Ocular Exposure: Splashes to the eyes during solution preparation or transfer.

-

Ingestion: Accidental transfer from contaminated hands to the mouth.

The risk level escalates with the scale of the experiment and the concentration of the compound. All operations, from weighing small quantities to running reactions, must be preceded by a formal risk assessment.

Engineering and Administrative Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) is secondary to implementing robust engineering and administrative controls.

2.1. Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[3][12] This is critical to prevent the accumulation of vapors or dust in the laboratory atmosphere, directly mitigating the inhalation hazard.[13]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][14] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

2.2. Administrative Controls

-

Restricted Access: Designate specific areas within the lab for handling this compound.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this substance.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this and similar halogenated aromatic compounds.

Personal Protective Equipment (PPE): A Mandate for Safety

Proper PPE is mandatory to prevent direct contact.[15][16][17] The selection of PPE must be tailored to the specific laboratory task being performed.

3.1. PPE Selection Guide

| Task | Hand Protection | Eye/Face Protection | Body Protection |

| Weighing/Handling Solid | Nitrile or Neoprene gloves.[18] | Chemical safety goggles conforming to EN166 or NIOSH standards.[1][12] | Standard lab coat. |

| Preparing Solutions/Transfers | Double-gloving with Nitrile or Neoprene gloves. | Chemical safety goggles and a face shield.[2][17] | Chemical-resistant apron over a lab coat. |

| Running Reactions (Ambient/Heated) | Neoprene or Viton gloves for enhanced chemical resistance.[19] | Chemical safety goggles and a face shield. | Chemical-resistant apron or coat. |

| Large-Scale Operations (>50g) | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton). | Full-face respirator may be required based on risk assessment. | Full chemical-resistant suit. |

Causality Behind Glove Choice : Standard thin latex gloves offer minimal protection against aromatic compounds.[18] Nitrile provides better resistance to incidental splashes. For prolonged handling or work with solutions, more robust materials like Neoprene or Viton are necessary as they have lower permeability to chlorinated and aromatic solvents.[19] Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contamination.[12][13]

3.2. PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow based on task risk assessment.

Safe Handling, Storage, and Disposal Protocols

4.1. Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

-

PPE: Don the appropriate PPE as determined by your risk assessment (see Section 3).

-

Weighing: If the compound is a solid, weigh it in the fume hood to contain any dust. Use anti-static weigh paper or a dedicated spatula.

-

Transfer: Conduct all transfers of solids or solutions within the fume hood. Use a funnel for liquid transfers to minimize splashing.

-

Post-Handling: After completion, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water.[1]

4.2. Storage Requirements

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[1][3][12]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][12]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[3][13][14] Halogenated compounds can react vigorously with these substances.

4.3. Waste Disposal

-

Classification: This compound must be disposed of as hazardous chemical waste.

-

Collection: Collect all waste materials (including contaminated consumables like gloves and wipes) in a dedicated, sealed, and labeled hazardous waste container.[1][3]

-

Procedure: Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[5][13]

Emergency Response Procedures

Immediate and correct response to an emergency is critical.

5.1. First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][13] |

5.2. Spill and Fire Response

The following flowchart outlines the general procedure for responding to a spill or fire.

Caption: Emergency response workflow for spills and fires.

Causality in Fire Response : In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl, HF), and other toxic gases may be released.[1][3][14] Therefore, firefighters must wear self-contained breathing apparatus (SCBA).[2][4]

References

-

1-bromo-5-chloro-4-fluoro-2-iodoBenzene Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

-

1-BROMO-4-FLUOROBENZENE Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]

-

How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

-

MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2010, September 14). Capot Chemical. Retrieved from [Link]

-

Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

-

GHS Classification Summary (Rev.9, 2021). (n.d.). PubChem. Retrieved from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]

-

Bromine Safety Handbook. (2016). ICL Group. Retrieved from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (2011). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mu.edu.sa [mu.edu.sa]

- 9. unece.org [unece.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. lookchem.com [lookchem.com]

- 13. capotchem.com [capotchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. epa.gov [epa.gov]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 19. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Use of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in cross-coupling reactions

An in-depth guide to the strategic use of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds